Differentiator 1: Unique 3D Conformation Defined by 3-Piperidinyl Regioisomerism
The target compound is the 3-piperidinyl positional isomer. Unlike its 2- or 4-piperidinyl counterparts, the attachment point at the 3-position introduces a specific kink in the molecular geometry due to the sp3 hybridization of the piperidine ring carbon. This results in a unique vector and spatial orientation of the morpholine and piperidine rings relative to each other, which is a critical determinant of molecular recognition . While direct comparative binding data are not available in the public domain for this specific compound, the principle of regioisomer-specific biological activity is a well-established, quantifiable factor in drug design. The chemical and physical properties of 4-[2-(3-Piperidinyl)ethyl]morpholine (C₁₁H₂₂N₂O, MW 198.31) are distinct from any other isomer.
| Evidence Dimension | 3D Molecular Conformation & Spatial Vector |
|---|---|
| Target Compound Data | 3-piperidinyl regioisomer (Attachment at piperidine C3) |
| Comparator Or Baseline | 2-piperidinyl and 4-piperidinyl regioisomers |
| Quantified Difference | Defined by distinct dihedral angles and intramolecular distances, leading to different pharmacophore geometries. Exact values are compound-specific and not available for this uncharacterized scaffold. |
| Conditions | Based on fundamental principles of organic stereochemistry and structure-activity relationships . |
Why This Matters
Procuring the correct regioisomer is non-negotiable for obtaining the intended 3D scaffold, which is the fundamental starting point for any SAR or lead optimization campaign.
